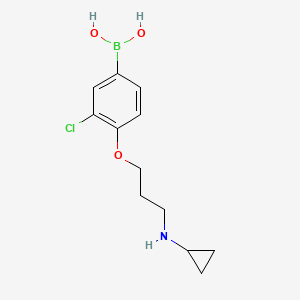![molecular formula C12H15NO3 B1434312 Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate CAS No. 1955540-78-9](/img/structure/B1434312.png)
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Enantioselective Synthesis : Research demonstrates the enantioselective synthesis of related compounds using catalyzed reactions, highlighting the chemical versatility and potential for creating stereochemically complex derivatives. For example, Chelucci et al. (2000) achieved enantiomerically pure compounds through a Cu(II)-catalyzed decomposition, illustrating the compound's utility in stereocontrolled organic synthesis (Chelucci, Saba, Valenti, & Bacchi, 2000).
Diversity-Oriented Synthesis : The compound serves as a precursor in the diversity-oriented synthesis of tetrahydrobenzo[f][1,4]oxazepines, as demonstrated by Banfi et al. (2013), who utilized an Ugi–Joullie multicomponent reaction to introduce diversity into the tetrahydrobenzo[f][1,4]oxazepine scaffold with diastereoselectivity (Banfi, Bagno, Basso, De Santis, Riva, & Rastrelli, 2013).
Process Development and Scale-Up : Research by Naganathan et al. (2015) on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor illustrates the compound's relevance in pharmaceutical manufacturing, showcasing methods to efficiently scale up its synthesis for potential drug development (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).
Synthesis of Potentially Medicinal Compounds : Gupta et al. (2012) explored the synthetic potential of related tetrahydrobenzo compounds, providing a pathway to access derivatives with possible medicinal interest, indicating the broader implications of studying such compounds in drug discovery and development (Gupta, Devi, Chaudhary, & Kishore, 2012).
Potential Applications in Drug Development
- Antimicrobial and Antioxidant Studies : Compounds synthesized from ethyl tetrahydrobenzo derivatives have shown significant antimicrobial and antioxidant activities, suggesting their potential as leads in the development of new therapeutic agents. Raghavendra et al. (2016) reported compounds with excellent antibacterial and antifungal properties, as well as profound antioxidant potential, highlighting the medicinal chemistry applications of these compounds (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Mecanismo De Acción
- By inhibiting VMAT2, Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate reduces the uptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) into synaptic vesicles .
- This leads to decreased neurotransmitter availability for release at synapses, affecting neuronal signaling .
Target of Action
Mode of Action
Result of Action
Propiedades
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-11-10(7-9)8-13-5-6-16-11/h3-4,7,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZCFTXXZNGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















